Comparative Bioavailability of Cysteamine Hydrochloride Versus Bitartrate and Phosphocysteamine Salts in Healthy Volunteers
In a double-blind, three-period crossover study of 18 healthy adult male volunteers receiving single oral doses (15.55 mM cysteamine base equivalent), cysteamine hydrochloride demonstrated statistically equivalent bioavailability compared to cysteamine bitartrate and phosphocysteamine formulations [1]. Geometric mean AUC(0,∞) values were 169±51 μmol·L⁻¹·h for cysteamine hydrochloride, 173±49 μmol·L⁻¹·h for cysteamine bitartrate, and 158±46 μmol·L⁻¹·h for phosphocysteamine [1]. Cmax values were 66±25.5 μmol·L⁻¹ for hydrochloride, 63±20 μmol·L⁻¹ for bitartrate, and 59±12 μmol·L⁻¹ for phosphocysteamine [1]. Tmax values were similar across all three formulations (median 0.88-1.25 h) [1]. Bioequivalence statistics (90% confidence intervals) showed that Cmax of cysteamine base was the only pharmacokinetic parameter demonstrating non-equivalence between the three formulations [1]. Gastric tolerance as assessed by vomiting episodes did not differ based on the salt form tested [2].
| Evidence Dimension | Systemic exposure (AUC₀₋∞) after single oral dose |
|---|---|
| Target Compound Data | 169±51 μmol·L⁻¹·h (cysteamine hydrochloride, geometric mean ± SD) |
| Comparator Or Baseline | Cysteamine bitartrate: 173±49 μmol·L⁻¹·h; Phosphocysteamine: 158±46 μmol·L⁻¹·h |
| Quantified Difference | No statistical difference between three formulations (p>0.05); 90% CI for Cmax ratios relative to hydrochloride: 74.2-124.2 (bitartrate), 75.6-105.8 (phosphocysteamine) |
| Conditions | Double-blind, Latin-square, three-period crossover study; 18 healthy adult male volunteers; single oral dose of 15.55 mM cysteamine base equivalent |
Why This Matters
This equivalence data allows procurement decisions to be based on non-pharmacokinetic factors such as salt form stability, manufacturing compatibility, and cost, rather than unsubstantiated claims of bioavailability superiority for alternative salts.
- [1] Tennezé L, Daurat V, Tibi A, Chaumet-Riffaud P, Funck-Brentano C. A study of the relative bioavailability of cysteamine hydrochloride, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers. Br J Clin Pharmacol. 1999. View Source
- [2] Tennezé L, et al. Are cysteamine hydrochloride, cysteamine bitartrate and phospho-cysteamine equivalent? A study in healthy volunteers. View Source
